

# Rezafungin's Spectrum of Activity Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Rezafungin** (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] Like other echinocandins, **rezafungin** exerts its antifungal effect by inhibiting the synthesis of 1,3- $\beta$ -D-glucan, an essential component of the fungal cell wall.[1][2] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of **rezafungin** against a broad range of Candida species, details the experimental methodologies used for its evaluation, and visualizes key pathways and workflows.

## **Mechanism of Action**

**Rezafungin** targets the fungal cell wall by noncompetitively inhibiting the 1,3- $\beta$ -D-glucan synthase enzyme complex.[1][2] This enzyme is responsible for the synthesis of 1,3- $\beta$ -D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. By disrupting the production of this essential polymer, **rezafungin** compromises cell wall integrity, leading to osmotic instability and subsequent fungal cell death. The selective toxicity of **rezafungin** is attributed to the absence of 1,3- $\beta$ -D-glucan synthase in mammalian cells.





Figure 1: Mechanism of action of **rezafungin**.

## **In Vitro Activity**

**Rezafungin** has demonstrated potent in vitro activity against a wide array of Candida species, including common pathogens such as Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis, as well as the emerging multidrug-resistant pathogen Candida auris. Its activity is generally comparable to or exceeds that of other echinocandins.

## **Summary of Minimum Inhibitory Concentrations (MICs)**



The following tables summarize the in vitro activity of **rezafungin** against various Candida species, as determined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods. Data is presented as MIC50 (the concentration required to inhibit the growth of 50% of isolates), MIC90 (the concentration required to inhibit the growth of 90% of isolates), and the overall MIC range.

Table 1: Rezafungin In Vitro Activity Against Common Candida Species

| Candida<br>Species | No. of<br>Isolates | MIC50<br>(mg/L) | MIC90<br>(mg/L) | MIC Range<br>(mg/L) | Reference(s            |
|--------------------|--------------------|-----------------|-----------------|---------------------|------------------------|
| C. albicans        | 943                | 0.03            | 0.06            | ≤0.008 - 0.25       | [3][4][5][6][7]        |
| C. glabrata        | 407                | 0.06            | 0.12            | ≤0.008 - >4         | [3][4][5][6][7]<br>[8] |
| C. parapsilosis    | 356                | 1               | 2               | 0.06 - 4            | [3][4][5][6][7]        |
| C. tropicalis      | 244                | 0.03            | 0.06            | ≤0.008 - 0.5        | [3][4][5][6][7]        |
| C. krusei          | 147                | 0.03            | 0.06            | 0.015 - 0.25        | [3][4][5][6][7]        |

Table 2: Rezafungin In Vitro Activity Against Candida auris

| No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range<br>(mg/L) | Reference(s) |
|-----------------|--------------|--------------|---------------------|--------------|
| 78              | 0.25         | 0.5          | 0.03 - 8            | [9][10][11]  |

Table 3: Rezafungin In Vitro Activity Against Less Common Candida Species



| Candida<br>Species   | No. of<br>Isolates | MIC50<br>(mg/L) | MIC90<br>(mg/L) | MIC Range<br>(mg/L) | Reference(s     |
|----------------------|--------------------|-----------------|-----------------|---------------------|-----------------|
| C.<br>dubliniensis   | 22                 | 0.06            | 0.12            | 0.015 - 0.25        | [4][6]          |
| C.<br>guilliermondii | 33                 | 1               | 1               | 0.12 - 4            | [6][12][13][14] |
| C. kefyr             | 51                 | 0.03            | 0.06            | 0.015 - 0.12        | [6][12][13][14] |
| C. lusitaniae        | 46                 | 0.12            | 0.25            | 0.03 - 0.5          | [4][6]          |
| C. orthopsilosis     | 49                 | 0.5             | 1               | 0.12 - 2            | [6][12][13][14] |
| C.<br>metapsilosis   | 25                 | 0.12            | 0.5             | 0.06 - 1            | [6][12][13][14] |
| C. pelliculosa       | 10                 | 0.015           | 0.03            | 0.008 - 0.03        | [12][13][14]    |

## **Experimental Protocols**

The in vitro activity of **rezafungin** is primarily determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## **CLSI M27 Broth Microdilution Method**

The CLSI M27 standard provides a reference method for the quantitative determination of in vitro antifungal susceptibility of yeasts.[15][16]

#### Methodology:

 Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a 24-hour culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.



- Antifungal Agent Preparation: Rezafungin is serially diluted in RPMI-1640 medium in a 96well microtiter plate to achieve a range of concentrations.
- Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of rezafungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.



Figure 2: CLSI M27 experimental workflow.



## **EUCAST E.Def 7.3.2 Broth Microdilution Method**

The EUCAST E.Def 7.3.2 provides a standardized method for determining the MIC of antifungal agents against yeasts.[17]

#### Methodology:

- Inoculum Preparation: A yeast suspension is prepared from a 24-hour culture and adjusted spectrophotometrically to a specific optical density, then diluted in RPMI-1640 medium to a final concentration of 1-5 x 105 cells/mL.
- Antifungal Agent Preparation: **Rezafungin** is serially diluted in the microtiter plate.
- Incubation: Plates are incubated at 35-37°C for 24 hours.
- MIC Determination: The MIC is determined spectrophotometrically as the lowest concentration of the drug that reduces growth by ≥50% compared to the drug-free control.





Figure 3: EUCAST E.Def 7.3.2 experimental workflow.

## **Time-Kill Assays**

Time-kill assays are performed to assess the fungicidal or fungistatic activity of an antifungal agent over time.

#### Methodology:

Inoculum Preparation: A standardized yeast suspension is prepared as for MIC testing.

## Foundational & Exploratory





- Exposure: The yeast suspension is added to flasks containing broth with various concentrations of rezafungin (typically multiples of the MIC). A drug-free control flask is also included.
- Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each flask, serially diluted, and plated on agar plates.
- Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of colony-forming units (CFU)/mL is determined.
- Data Analysis: The change in log10 CFU/mL over time is plotted for each rezafungin concentration and compared to the growth control. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.





Figure 4: Time-kill assay experimental workflow.



## Conclusion

**Rezafungin** demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically relevant Candida species, including those resistant to other antifungal agents. Its consistent activity, as demonstrated by low MIC values across numerous studies, underscores its potential as a valuable therapeutic option for the treatment of invasive candidiasis. The standardized methodologies of CLSI and EUCAST provide a robust framework for the continued evaluation of **rezafungin**'s efficacy against emerging and less common Candida pathogens. Further research, including in vivo studies and clinical trials, will continue to define the role of **rezafungin** in the management of invasive fungal infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Rezafungin In Vitro Activity against Contemporary Nordic Clinical Candida Isolates and Candida auris Determined by the EUCAST Reference Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity of rezafungin against Candida auris PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent increase in Candida auris frequency in the SENTRY surveillance program: antifungal activity and genotypic characterization PMC [pmc.ncbi.nlm.nih.gov]







- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The In Vitro Activity of Rezafungin Against Uncommon Species of Candida PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-1095. Activity of Rezafungin against Clinical Isolates of Uncommon Species of Candida spp PMC [pmc.ncbi.nlm.nih.gov]
- 15. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. scribd.com [scribd.com]
- To cite this document: BenchChem. [Rezafungin's Spectrum of Activity Against Candida Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181853#rezafungin-spectrum-of-activity-against-candida-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com